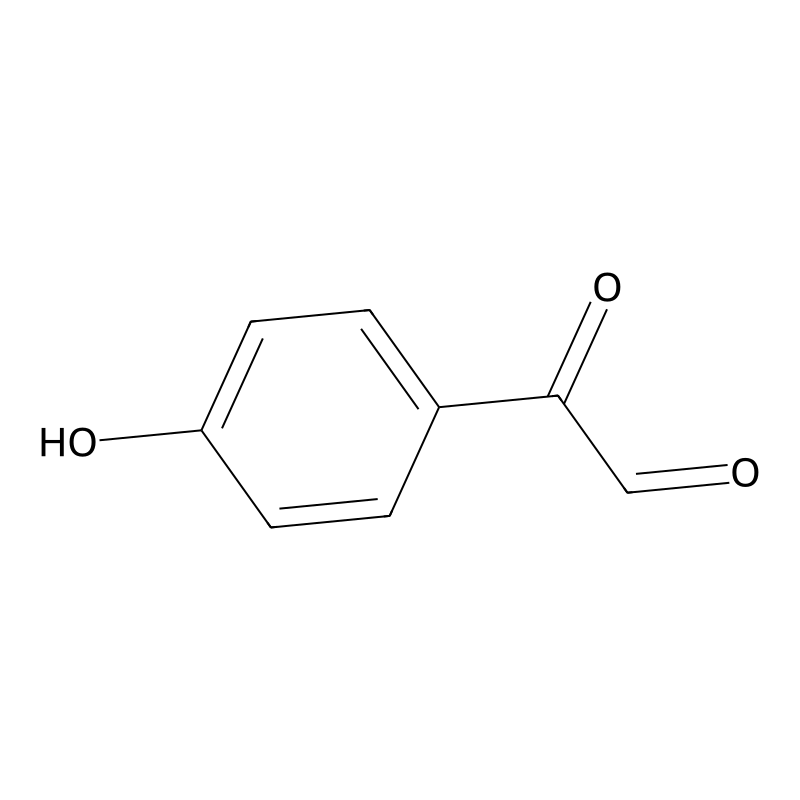

(p-Hydroxyphenyl)glyoxal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Arginine-Specific Modification

- HPG reacts selectively with the guanidine group of arginine residues in proteins. This reaction occurs under mild conditions (pH 7-9, room temperature) [].

- The modification leads to a significant increase in absorbance at around 340 nm, allowing for easy detection and quantification of the modified protein using spectrophotometry [].

Advantages of HPG over Other Modifiers

- Compared to phenylglyoxal, another common arginine modifier, HPG offers improved water solubility, making it more applicable for studies in aqueous environments.

- HPG exhibits greater resistance to oxidation compared to p-nitrophenylglyoxal, another arginine modifier. This enhances the stability of the modified protein and reduces background noise in experiments.

Applications in Protein Structure and Function Studies

(p-Hydroxyphenyl)glyoxal, also known as p-hydroxyphenylglyoxal or 4-hydroxyphenylglyoxal, is a chemical compound with the formula . It appears as an off-white crystalline powder and has a molecular weight of approximately 150.13 g/mol when supplied as a monohydrate (168.15 g/mol) . This compound is notable for its reactivity towards amino acids, particularly arginine residues, making it a valuable reagent in biochemical research.

HPG's mechanism of action involves the dialdehyde group reacting with the guanidino group of arginine residues in proteins. This reaction forms a stable covalent bond, introducing a new functional group that can be detected using spectroscopic methods [, ]. This allows researchers to study protein structure and function by identifying and quantifying arginine residues.

(p-Hydroxyphenyl)glyoxal undergoes specific reactions that modify arginine residues in proteins. Under mild conditions (pH 7 to 9 and at room temperature), it reacts with arginine to form stable adducts, significantly increasing the absorbance at approximately 340 nm, which can be quantitatively measured . This reaction is advantageous for studying proteins and their modifications due to its specificity and sensitivity.

In comparison to other glyoxals, (p-hydroxyphenyl)glyoxal shows unique behavior in modifying thiol groups and has been reported to interact with cysteine residues as well .

The biological activity of (p-hydroxyphenyl)glyoxal primarily revolves around its ability to modify proteins, particularly through the modification of arginine and cysteine residues. This property allows it to serve as a useful tool in studying protein structure and function. The modifications can lead to changes in enzyme activity or protein interactions, providing insights into cellular mechanisms .

Moreover, due to its reactivity and specificity, (p-hydroxyphenyl)glyoxal has potential applications in the development of assays for detecting proteins or monitoring post-translational modifications .

Several synthesis methods for (p-hydroxyphenyl)glyoxal have been documented:

- Chemical Synthesis: One common method involves the oxidation of p-hydroxyacetophenone using appropriate oxidizing agents. This process typically requires careful control of reaction conditions to achieve high yields and purity.

- Enzymatic Methods: A chemo-enzymatic route has also been explored, where glyoxal is converted enzymatically into glyoxalic acid, which can then be further modified to yield (p-hydroxyphenyl)glyoxal .

- Direct Reaction: The direct reaction of phenolic compounds with glyoxylic acid under controlled conditions can also produce (p-hydroxyphenyl)glyoxal effectively.

Interaction studies involving (p-hydroxyphenyl)glyoxal have demonstrated its capacity to modify not only arginine but also cysteine residues within proteins. These modifications can alter the functional properties of enzymes and other proteins, leading to significant biological effects . The compound's reactivity profile makes it an important subject of study for understanding post-translational modifications and their implications in cellular biology.

Several compounds share structural similarities with (p-hydroxyphenyl)glyoxal, including:

Comparison TableCompound Specificity Solubility Oxidation Resistance (p-Hydroxyphenyl)glyoxal High High High Phenylglyoxal Moderate Moderate Moderate p-Nitrophenylglyoxal Low Low Low Glyoxylic Acid None High N/A

| Compound | Specificity | Solubility | Oxidation Resistance |

|---|---|---|---|

| (p-Hydroxyphenyl)glyoxal | High | High | High |

| Phenylglyoxal | Moderate | Moderate | Moderate |

| p-Nitrophenylglyoxal | Low | Low | Low |

| Glyoxylic Acid | None | High | N/A |

The uniqueness of (p-hydroxyphenyl)glyoxal lies in its superior specificity for arginine residues, making it an essential reagent in protein chemistry and biochemistry research .